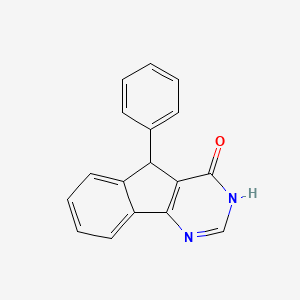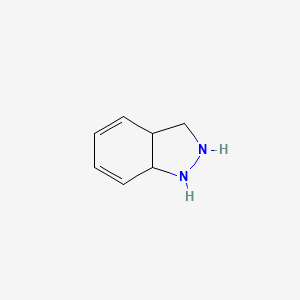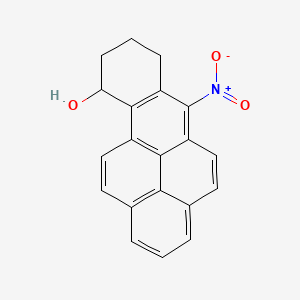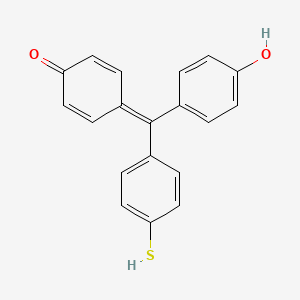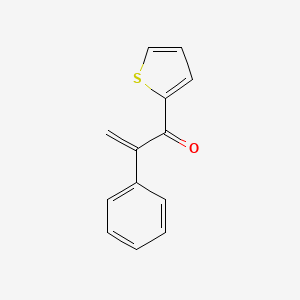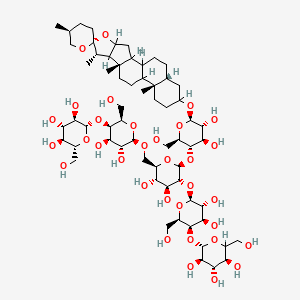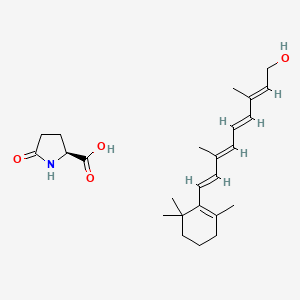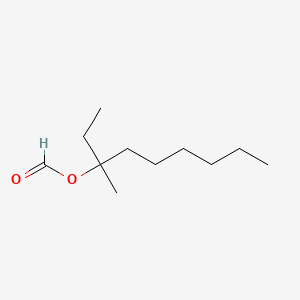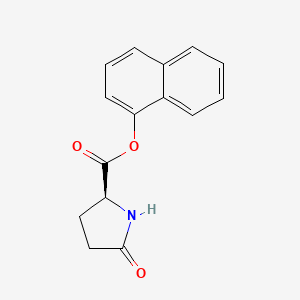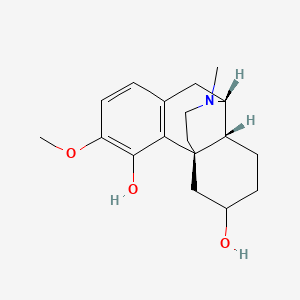
N-(2-Hydroxyethyl)anilinium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)anilinium hydrogen sulphate: is a chemical compound with the molecular formula C8H13NO5S and a molecular weight of 235.25752 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)anilinium hydrogen sulphate typically involves the reaction of aniline with ethylene oxide in the presence of a catalyst, followed by the addition of sulfuric acid to form the hydrogen sulphate salt . The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize efficiency and cost-effectiveness. The use of advanced purification methods, such as crystallization and filtration , ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)anilinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , and reducing agents such as sodium borohydride or hydrogen gas . Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction can produce amines .
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)anilinium hydrogen sulphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which N-(2-Hydroxyethyl)anilinium hydrogen sulphate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes , receptors , and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)anilinium hydrogen sulphate include:
Aniline: A precursor in the synthesis of this compound and other related compounds.
Ethylene oxide: Used in the synthesis of various hydroxyethyl derivatives.
Sulfuric acid: A common reagent in the formation of hydrogen sulphate salts.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in research and industry highlight its significance .
Propriétés
Numéro CAS |
93981-09-0 |
|---|---|
Formule moléculaire |
C8H13NO5S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
hydrogen sulfate;2-hydroxyethyl(phenyl)azanium |
InChI |
InChI=1S/C8H11NO.H2O4S/c10-7-6-9-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,9-10H,6-7H2;(H2,1,2,3,4) |
Clé InChI |
NNKYSIRIWMMQFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[NH2+]CCO.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




